2-(2H-indazol-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-indazol-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11-12/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSAGANKMHYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2h Indazol 2 Yl Propanoic Acid
Retrosynthetic Analysis of 2-(2H-indazol-2-yl)propanoic acid
A retrosynthetic analysis of this compound identifies the most logical disconnection at the N-C bond between the indazole N2 nitrogen and the propanoic acid side chain. This approach simplifies the target molecule into two key synthons: the 2H-indazole anion and a suitable propanoic acid electrophile. A further disconnection of the propanoic acid moiety leads to more fundamental starting materials. This strategy focuses on forming the crucial N-C bond as a key step in the synthetic sequence.
A primary retrosynthetic route is outlined below:
Disconnection of the N-C bond: The bond between the N2 atom of the indazole ring and the chiral carbon of the propanoic acid is disconnected. This leads to an indazole nucleophile and a propanoic acid electrophile, such as 2-bromopropanoic acid or its ester derivative. This is a common and effective strategy for N-alkylation.
This retrosynthetic approach forms the basis for most conventional synthetic routes to this compound.
Historical Development of Synthetic Routes to this compound
The synthesis of N-substituted indazoles has historically been challenging due to the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to mixtures of regioisomers. nih.gov Early methods for the alkylation of indazoles often resulted in poor selectivity, requiring tedious chromatographic separation of the N1 and N2 isomers. nih.gov
The development of synthetic routes has progressed from non-selective alkylations to highly regioselective methods. A significant advancement was the discovery that the choice of solvent, base, and alkylating agent could strongly influence the N1/N2 ratio. nih.gov For instance, the use of polar aprotic solvents like DMF often favors N1 alkylation, while certain conditions can promote the desired N2 substitution. nih.gov More recent developments have focused on catalytic methods and the use of specific activating groups to achieve high regioselectivity, paving the way for efficient and scalable syntheses of 2-substituted-2H-indazoles. organic-chemistry.org
Conventional Multistep Synthesis of this compound
A typical conventional synthesis of this compound involves the direct N-alkylation of 1H-indazole with a propanoic acid derivative. A common approach is the reaction of 1H-indazole with an ester of 2-bromopropanoic acid, such as ethyl 2-bromopropionate, in the presence of a base, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
The key challenge in this synthesis is controlling the regioselectivity of the N-alkylation to favor the desired N2 isomer over the N1 isomer.
The selection of reagents is critical for maximizing the yield of the N2-alkylated product. Key factors include the choice of base, solvent, and the nature of the alkylating agent.
Base Selection: The choice of base can significantly impact the regioselectivity of the alkylation. Strong, non-nucleophilic bases are often employed to deprotonate the indazole.
| Base | Typical Solvent | Predominant Isomer | Reference |
| Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | N1 | nih.gov |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Mixture of N1 and N2 | nih.gov |
| Cesium Carbonate (Cs₂CO₃) | Dioxane | N1 | beilstein-journals.org |
| Sodium Hexamethyldisilazide (NaHMDS) | Tetrahydrofuran (THF) / Dimethyl Sulfoxide (DMSO) | Solvent Dependent | nih.gov |
Solvent Effects: The solvent plays a crucial role in influencing the reaction's outcome. Polar aprotic solvents are common, but their effects on regioselectivity can vary.
Optimizing reaction conditions such as temperature and reaction time is essential for enhancing the yield and purity of this compound. Generally, N-alkylation reactions of indazoles are conducted at temperatures ranging from room temperature to elevated temperatures to ensure complete reaction.
| Alkylating Agent | Base | Solvent | Temperature | Yield of N2 Isomer | Reference |
| Isopropyl Iodide | Sodium Hydride | DMF | Room Temp | 46% | nih.gov |
| n-Pentyl Bromide | Sodium Hydride | THF | 50 °C | Low (N1 >99%) | nih.gov |
| Alkyl 2,2,2-trichloroacetimidates | Trifluoromethanesulfonic acid | Dichloromethane | Room Temp | High | organic-chemistry.org |
Recent studies have shown that using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid catalyst like trifluoromethanesulfonic acid can lead to highly selective N2-alkylation of indazoles in high yields. organic-chemistry.orgwuxibiology.com This method represents a significant improvement over traditional base-mediated alkylations.
Advanced and Sustainable Synthetic Approaches for this compound
Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. For the synthesis of indazole derivatives, several advanced approaches have been reported.
One notable method is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles. organic-chemistry.org This one-pot reaction demonstrates high atom economy and broad substrate scope.
Another innovative approach is the visible-light-induced synthesis of functionalized 3-acyl-2H-indazoles. acs.orgnih.gov This method proceeds without the need for photocatalysts or oxidants, offering a greener alternative to traditional methods that often require transition metals and harsh reagents. nih.gov While this has been demonstrated for C3-functionalization, the principles of using light as a clean energy source are applicable to the broader field of indazole synthesis.
The principles of green chemistry are being increasingly applied to the synthesis of heterocyclic compounds like indazoles. benthamdirect.com Key areas of improvement include the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste.
The use of copper oxide nanoparticles on activated carbon as a recyclable catalyst for 2H-indazole synthesis is a prime example of a green approach. acs.orgnih.gov This method utilizes a sustainable catalyst and can be performed in green solvents like polyethylene (B3416737) glycol (PEG-400). acs.orgnih.gov The catalyst can be recovered and reused multiple times without significant loss of activity, making the process more economical and environmentally friendly. Furthermore, performing reactions in water, when possible, represents a significant step towards a more sustainable chemical synthesis. organic-chemistry.org
Catalytic Methodologies for the Formation of this compound
The formation of the 2H-indazole core is a critical step in the synthesis of this compound. Catalytic methods are often employed to achieve this transformation efficiently and with high regioselectivity. Common starting materials include ortho-substituted nitroaromatics or haloaromatics.
One potential catalytic approach involves the reductive cyclization of an o-nitrobenzylidene derivative. This method, while not explicitly reported for the target molecule, is a common strategy for 2H-indazole synthesis. The reaction proceeds via the reduction of the nitro group, followed by intramolecular cyclization and dehydration.
Another versatile method is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, an amine, and sodium azide. This approach allows for the direct formation of the 2-substituted indazole ring system. The subsequent introduction of the propanoic acid moiety could be achieved through N-alkylation of the 2H-indazole with a suitable propionate (B1217596) synthon.
Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of 2-aryl-2H-indazoles. organic-chemistry.org For instance, the coupling of a 2-halo-benzyl halide with an arylhydrazine can lead to the desired indazole core. organic-chemistry.org The propanoic acid side chain could then be introduced via various established methods.
A visible-light-induced, self-catalyzed energy transfer process between 2H-indazoles and α-keto acids has been developed for the synthesis of functionalized 3-acyl-2H-indazoles. acs.org While this method targets the 3-position, it highlights the potential of photocatalysis in functionalizing the indazole ring.
| Catalyst | Reactants | Product | Notes |
| Copper(I) oxide nanoparticles (Cu₂O-NP) | 2-bromobenzaldehyde, primary amine, sodium azide | 2-substituted-2H-indazole | One-pot, three-component reaction. organic-chemistry.org |
| Palladium catalyst | 2-bromobenzyl bromide, arylhydrazine | 2-aryl-2H-indazole | Regioselective intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org |
| Trifluoromethanesulfonic acid or Copper(II) triflate | 1H-indazole, alkyl 2,2,2-trichloroacetimidate | 2-alkyl-2H-indazole | General and selective N2-alkylation. organic-chemistry.org |
Flow Chemistry Applications in this compound Production
Flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering advantages such as improved safety, scalability, and process control. scielo.brresearchgate.net While specific flow chemistry applications for the production of this compound have not been detailed in the literature, the synthesis of structurally related heterocyclic compounds has been successfully translated to continuous flow processes. mdpi.com
The synthesis of the 2H-indazole core, for example, could be performed in a flow reactor. The use of high temperatures and pressures in a controlled microreactor environment can significantly accelerate reaction rates and improve yields. For instance, the Hemetsberger–Knittel reaction for indole (B1671886) synthesis has been shown to be more efficient in a flow system compared to batch conditions. mdpi.com
Furthermore, multi-step sequences, such as the formation of the indazole ring followed by N-alkylation to introduce the propanoic acid side chain, can be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. This approach has been successfully applied to the synthesis of various heterocyclic drug-like molecules. nih.gov
The benefits of implementing a flow process for the synthesis of this compound would include:
Enhanced Safety: Handling of potentially hazardous reagents, such as azides, can be performed more safely in small, controlled volumes within a closed system.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing, leading to better reaction selectivity and reproducibility.
Rapid Optimization: Flow chemistry platforms enable rapid screening of reaction parameters, such as temperature, pressure, and residence time, to quickly identify optimal conditions.
Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.
Stereoselective Synthesis of Enantiopure this compound
The propanoic acid moiety of this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many pharmaceutical applications, it is crucial to isolate a single enantiomer, as the two enantiomers can have different pharmacological activities. Stereoselective synthesis aims to produce a single enantiomer in high purity.
Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
A common and effective strategy for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered and reused.
For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor of the propanoic acid side chain. For example, Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of carboxylic acid derivatives. researchgate.net The 2H-indazole moiety could be introduced via N-alkylation of the indazole with the chiral auxiliary-bound propionate derivative. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.
Another class of effective chiral auxiliaries are pseudoephedrine and pseudoephenamine. wikipedia.org These can be converted to the corresponding amides, and the subsequent enolate alkylation proceeds with high diastereoselectivity. wikipedia.org
| Chiral Auxiliary | Type of Asymmetric Reaction | Typical Diastereomeric Excess |
| Evans Oxazolidinones | Aldol reactions, Alkylation | >95% |
| Pseudoephedrine | Alkylation of amides | >90% |
| Camphorsultam | Diels-Alder reactions, Alkylation | >95% |
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another powerful approach. While specific catalysts for the asymmetric synthesis of this compound have not been reported, catalysts developed for the asymmetric synthesis of other 2-arylpropionic acids could potentially be adapted.
Enantiomeric Excess Determination Methods for this compound
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the excess of one enantiomer over the other. Accurate determination of the ee is crucial in asymmetric synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric excess of chiral carboxylic acids. This technique involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative peak areas in the chromatogram correspond to the ratio of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents can also be used to determine the enantiomeric excess. Chiral lanthanide shift reagents form diastereomeric complexes with the enantiomers, causing the signals of corresponding protons in the NMR spectrum to appear at different chemical shifts. The integration of these signals allows for the quantification of each enantiomer.
Circular Dichroism (CD) Spectroscopy is another technique that can be employed. Chiral molecules absorb left and right circularly polarized light differently. The sign and magnitude of the CD signal can be correlated with the enantiomeric composition of the sample. nih.gov Exciton-coupled circular dichroism (ECCD) has been used to determine the enantiomeric excess of chiral carboxylic acids by studying their interaction with an achiral host molecule. nih.govnih.gov
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and resolution. | Requires method development for each compound. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to signal separation. | Relatively fast and requires small sample amounts. | Can be complex to interpret; reagent can cause line broadening. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Sensitive and non-destructive. | Requires a chromophore near the stereocenter; may require calibration. |
Structural Elucidation and Conformational Analysis of 2 2h Indazol 2 Yl Propanoic Acid
Spectroscopic Characterization Techniques for 2-(2H-indazol-2-yl)propanoic acid
Nuclear Magnetic Resonance Spectroscopy (NMR) of this compound
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would be necessary.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the indazole ring, the methine proton of the propanoic acid moiety, and the methyl protons. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. The integration of the signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (splitting) would reveal the connectivity of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon in the carboxylic acid group, the carbons of the indazole ring, and the aliphatic carbons of the propanoic acid chain would be identifiable.
A hypothetical data table for the expected NMR signals is presented below. Actual experimental values would be required for a definitive analysis.
| Hypothetical NMR Data for this compound |
| ¹H NMR |
| Chemical Shift (ppm) |
| Value for indazole protons |
| Value for CH proton |
| Value for COOH proton |
| Value for CH₃ protons |
| ¹³C NMR |
| Chemical Shift (ppm) |
| Value for C=O |
| Values for indazole carbons |
| Value for CH |
| Value for CH₃ |
Infrared Spectroscopy (IR) Applications in this compound Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and the N-H or C=N stretches associated with the indazole ring. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids.
A table of expected IR absorption bands is provided below.
| Hypothetical IR Data for this compound |
| Wavenumber (cm⁻¹) |
| 3300-2500 |
| 3100-3000 |
| 2990-2950 |
| 1720-1700 |
| 1600-1450 |
| 1300-1200 |
| 950-910 |
Mass Spectrometry (MS) Fragmentation Patterns of this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, a molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH), the ethyl group, and fragmentation of the indazole ring itself. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.
Common fragmentation pathways could include:
Loss of a methyl radical (-CH₃).
Loss of the carboxylic acid group (-COOH).
Cleavage of the bond between the indazole ring and the propanoic acid side chain.
Rearrangement and fragmentation of the indazole ring system.
X-ray Crystallography Studies of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and details of the intermolecular interactions.
Crystal Growth Methodologies for this compound
To perform X-ray crystallography, single crystals of high quality are required. The growth of such crystals of this compound would likely be attempted through slow evaporation of a suitable solvent or solvent mixture. Common solvents for this purpose include ethanol, methanol (B129727), acetone, ethyl acetate (B1210297), or mixtures thereof with less polar solvents like hexane (B92381). The choice of solvent can significantly influence the crystal habit and quality.
Conformational Landscape and Dynamics of this compound
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental and computational data specifically pertaining to the conformational landscape and dynamics of this compound. While research exists for structurally related compounds, such as those containing a 1H-indazole core or other derivatives, this information is not directly applicable to the 2H-indazole isomer .
The interplay of steric hindrance between the indazole ring and the carboxylic acid group, as well as potential intramolecular hydrogen bonding between the carboxylic acid proton and one of the nitrogen atoms of the indazole ring, would be expected to govern the relative energies of different conformers. However, without specific experimental or theoretical data for this compound, any discussion of its specific conformational preferences remains speculative.
To date, no crystallographic data or detailed spectroscopic studies focusing on the conformational analysis of this compound have been published in the reviewed literature. Consequently, data tables detailing bond lengths, bond angles, dihedral angles, and the relative energies of different conformers for this specific molecule cannot be provided. Further research, including synthesis, purification, and subsequent analysis by methods such as single-crystal X-ray diffraction and advanced NMR spectroscopy, coupled with high-level computational modeling, is required to elucidate the conformational landscape and dynamics of this compound.
Reactivity and Derivatization of 2 2h Indazol 2 Yl Propanoic Acid
Chemical Transformations of the Propanoic Acid Moiety in 2-(2H-indazol-2-yl)propanoic acid
The carboxylic acid group is a versatile functional handle, readily undergoing several classical organic reactions.
The carboxylic acid functional group of this compound is readily converted into esters and amides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
Esterification: The conversion to esters can be achieved under standard Fischer esterification conditions, using an alcohol in the presence of a catalytic amount of strong acid. Alternatively, for more sensitive substrates, milder methods such as reaction with an alkyl halide in the presence of a non-nucleophilic base can be employed.
Amidation: Amide derivatives are commonly synthesized by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this transformation include 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) or 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU). acs.org These methods are efficient and tolerate a wide range of functional groups on the amine coupling partner. For example, the synthesis of various carboxamides from related indazole carboxylic acids has been reported with the goal of producing biologically active molecules. nih.govdiva-portal.org
Table 1: Representative Amidation Reactions on Indazole Carboxylic Acids
| Amine | Coupling Reagent | Product Type | Reference |
| Various Amines | Acyl Chloride Intermediate | Carboxamide | nih.gov |
| N,N-diethylamine | Not Specified | N,N-diethylcarboxamide | nih.gov |
| Various Amines | EDCI/HATU | Amide | acs.org |
Reduction: The propanoic acid moiety can be reduced to the corresponding primary alcohol, 2-(2H-indazol-2-yl)propan-1-ol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective and can offer greater selectivity in the presence of other reducible functional groups.
Oxidation: The propanoic acid side chain itself is generally resistant to further oxidation under standard conditions. However, the broader indazole structure could be susceptible to oxidative degradation under harsh conditions, though specific pathways for this compound are not extensively documented in the literature.
Functionalization of the Indazole Core in this compound
The bicyclic indazole ring system is aromatic and can undergo reactions typical of such structures, although the presence of the two nitrogen atoms and the N2-substituent influences the regioselectivity of these transformations.
The functionalization of the indazole core often involves electrophilic aromatic substitution. The position of substitution on the benzene (B151609) portion of the indazole ring is directed by the electronic effects of the pyrazole (B372694) ring and any existing substituents. For N2-substituted indazoles, electrophilic attack is influenced by the electron distribution in the ring system. Studies on related N-substituted indazoles show that positions C3, C5, and C7 are common sites for substitution.
For instance, direct bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS) has been shown to occur regioselectively at the C7 position. nih.gov Similarly, nitration or halogenation would be expected to proceed at specific positions based on the combined directing effects of the heterocyclic system and the propanoic acid side chain, although specific examples for this exact molecule are not prevalent. Computational studies help predict the reactivity of the indazole ring, suggesting that the most nucleophilic positions can be targeted. nih.gov
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the indazole core of this compound must first be functionalized with a suitable group, typically a halogen (Br, I) or a triflate.
Once a halogenated derivative, such as 7-bromo-2-(2H-indazol-2-yl)propanoic acid, is prepared, it can serve as a substrate in various cross-coupling reactions:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halo-indazole with a boronic acid or ester to form a new C-C bond, enabling the introduction of aryl or heteroaryl substituents. nih.govnih.gov These reactions often exhibit high functional group tolerance. nih.gov
Heck Coupling: This reaction would couple the halo-indazole with an alkene to introduce a vinyl substituent.
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, coupling the halo-indazole with amines.
Copper-Catalyzed Coupling: Copper catalysts have also been employed for C-N cross-coupling reactions to afford N2-substituted indazoles. rsc.orgresearchgate.net
These reactions are instrumental in building molecular complexity and synthesizing a wide range of derivatives for various research purposes. researchgate.net
Table 2: Examples of Cross-Coupling Reactions on the Indazole Scaffold
| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, aq. base | 3-Iodo-N-Boc indazole | 3-Aryl-NH-indazole | nih.gov |
| Suzuki-Miyaura | Pd catalyst, boronic acids | 7-Bromo-4-substituted-1H-indazoles | 7-Aryl-4-substituted-1H-indazoles | nih.gov |
| C-N Coupling | CuCl, diaryliodonium salts | 1H-Indazole | 2-Aryl-2H-indazole | rsc.org |
Synthesis and Characterization of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives builds upon the reactivity patterns described above. The general strategy often involves the initial synthesis of the core this compound structure, followed by diversification.
The synthesis of the parent compound typically starts from 1H-indazole, which is alkylated to introduce the propanoic acid side chain. This N-alkylation can produce a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. nih.gov For instance, using sodium hydride in THF often favors N1 alkylation, while certain substrates and conditions can strongly favor the desired N2 isomer. nih.govorganic-chemistry.org
Once the this compound scaffold is obtained, a multitude of derivatives can be generated. For example, a library of amide derivatives can be created by coupling the carboxylic acid with a diverse set of amines. nih.gov Alternatively, the indazole ring can be halogenated and then subjected to various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at specific positions. nih.gov
The characterization of these new analogs and derivatives is performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and often X-ray crystallography to confirm the structure and stereochemistry unequivocally.
Structural Modifications and their Synthetic Feasibility
The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a wide array of derivatives. These modifications can be broadly categorized into reactions involving the propanoic acid side chain and those targeting the 2H-indazole ring.
Modifications at the Carboxylic Acid Moiety:
The carboxylic acid group is readily derivatized through standard organic transformations. numberanalytics.com Esterification and amidation are the most common modifications, leading to the formation of esters and amides, respectively.
Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), yields the corresponding esters. masterorganicchemistry.com This Fischer esterification is a reversible process, and the use of excess alcohol can drive the equilibrium towards the product. masterorganicchemistry.com The reactivity of the alcohol (primary > secondary > tertiary) and the reaction temperature are key factors influencing the reaction rate and yield. ceon.rsresearchgate.net
Amide Bond Formation: Amide derivatives can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction. numberanalytics.commdpi.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov The synthesis of amide prodrugs of various 2-arylpropionic acids has been reported using this methodology. nih.gov Direct amidation by heating the carboxylic acid and amine is also possible, though it may require higher temperatures. rsc.org
Modifications at the 2H-Indazole Ring:
The 2H-indazole ring is an aromatic system that can undergo various functionalization reactions. Recent advances in C-H functionalization have provided powerful tools for the direct modification of the indazole core. rsc.orgresearchgate.net
C-H Functionalization: The C3 position of the 2H-indazole ring is particularly susceptible to functionalization. rsc.orgresearchgate.net Transition-metal-catalyzed reactions, as well as radical-based methods, have been employed for the introduction of various substituents at this position. rsc.org For instance, direct C3-amidation of 2H-indazoles has been achieved using photoredox catalysis, offering a metal-free approach to novel derivatives. acs.orgacs.org
Halogenation: The indazole ring can be halogenated to introduce chloro, bromo, or iodo substituents. chemicalbook.com For example, chlorination of 1H-indazole can yield 3-chloro- and 3,5-dichloro-1H-indazoles. chemicalbook.com These halogenated derivatives serve as versatile intermediates for further modifications through cross-coupling reactions. The use of N-fluorobenzenesulfonimide (NFSI) allows for the metal-free fluorination of 2H-indazoles. organic-chemistry.org
The following table summarizes some of the key structural modifications of the this compound scaffold and the typical reagents used.
| Modification Site | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) |
| Carboxylic Acid | Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amide (-CONHR) |
| 2H-Indazole Ring (C3) | C-H Amidation | N-Aminopyridinium salts, Photocatalyst | Amide (-CONH₂) |
| 2H-Indazole Ring | Halogenation | NCS, NBS, NIS; or NFSI | Halogen (-Cl, -Br, -I, -F) |
Library Synthesis of this compound Derivatives
The development of combinatorial chemistry and high-throughput screening has spurred the synthesis of large libraries of compounds for drug discovery and other applications. The this compound scaffold is well-suited for library synthesis due to its multiple points of diversification. nih.govresearchgate.net
Parallel Synthesis Strategies:
Parallel synthesis techniques can be employed to rapidly generate a library of derivatives by reacting a common intermediate with a diverse set of building blocks. For instance, the carboxylic acid group of this compound can be activated and then reacted in parallel with a library of amines or alcohols to produce a corresponding amide or ester library.
A general strategy for the parallel synthesis of an amide library would involve the following steps:
Activation of the carboxylic acid of this compound.
Distribution of the activated intermediate into an array of reaction vessels.
Addition of a unique amine from a building block library to each vessel.
Parallel reaction, work-up, and purification to yield the final amide library.
Diversification of the Indazole Ring:
Further diversity can be introduced by modifying the 2H-indazole ring itself. Libraries of 2H-indazoles can be synthesized using various methods, such as the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org These pre-functionalized indazoles can then be used as starting materials for the synthesis of diverse propanoic acid derivatives.
The following table outlines a potential diversification strategy for generating a library based on the this compound scaffold.
| Scaffold Position | Diversification Strategy | Example Building Blocks |
| Propanoic Acid Side Chain | Amide Formation | Library of primary and secondary amines |
| Propanoic Acid Side Chain | Ester Formation | Library of primary and secondary alcohols |
| 2H-Indazole Ring (C3) | C-H Functionalization | Various coupling partners (e.g., aryl halides, boronic acids) |
| 2H-Indazole Ring (Benzene part) | Substitution on starting materials | Substituted 2-bromobenzaldehydes |
The synthesis of indazole-containing derivatives is an active area of research, with numerous studies reporting the preparation and biological evaluation of such compounds as potential anti-cancer agents and kinase inhibitors. nih.govrsc.org The structural modifications and library synthesis strategies discussed here provide a framework for the generation of novel this compound derivatives with tailored properties for various applications. nih.govresearchgate.net
Theoretical and Computational Investigations of 2 2h Indazol 2 Yl Propanoic Acid
Quantum Chemical Calculations of 2-(2H-indazol-2-yl)propanoic acid
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), offer deep insights into the electronic and structural characteristics of this compound.
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For this compound, the distribution of electrons is heavily influenced by the aromatic indazole ring and the carboxylic acid group. The nitrogen atoms in the indazole ring and the oxygen atoms of the carboxylic acid are regions of high electron density, making them potential sites for electrophilic attack and hydrogen bonding.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. In molecules similar to this compound, the HOMO is typically localized on the electron-rich indazole ring system, while the LUMO is often distributed over the entire molecule, including the propanoic acid side chain. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Illustrative Electronic Properties of this compound (Calculated using DFT)
| Property | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Computational methods can systematically explore the conformational space to identify local and global energy minima. This analysis often reveals that specific conformations are favored due to factors like intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the indazole ring. The relative energies of different conformers are critical for understanding which shapes the molecule is likely to adopt in various environments.
Illustrative Conformational Analysis of this compound
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 60° | 0.0 |
| 2 | 180° | 1.5 |
| 3 | -60° | 2.1 |
This table provides an illustrative example of conformational analysis results. The dihedral angle represents the rotation around the bond connecting the indazole ring to the propanoic acid moiety. The relative energies are hypothetical and serve to demonstrate the concept of different stable conformations.
Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
Predicted IR spectra can help identify characteristic vibrational frequencies, such as the C=O stretch of the carboxylic acid and the N-H stretches of the indazole ring. Calculated NMR chemical shifts for ¹H and ¹³C atoms can be compared with experimental spectra to aid in signal assignment. UV-Vis predictions can provide information about the electronic transitions and the wavelengths at which the molecule absorbs light.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (Illustrative) |
| IR: C=O Stretch | 1715 cm⁻¹ |
| ¹H NMR: Carboxylic Acid Proton | 12.5 ppm |
| UV-Vis: λmax | 280 nm |
This table shows illustrative spectroscopic data. Actual values would be obtained from specific computational studies.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static information from quantum chemical calculations.
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between this compound and solvent molecules, such as water. In a polar solvent like water, the carboxylic acid group is likely to be deprotonated, and the molecule will form hydrogen bonds with surrounding water molecules. These interactions can stabilize certain conformations over others. For instance, in an aqueous environment, conformations that expose the polar carboxylic acid group to the solvent may be favored. The conformational preferences of similar propanoic acid derivatives have been shown to be dependent on pH and solvent polarity.
MD simulations are a powerful tool for studying how a molecule might interact with biological systems, such as lipid bilayers or proteins. These simulations can provide atomic-level details of binding events and the forces that drive them.
For example, simulations could model the interaction of this compound with a model lipid bilayer, representing a cell membrane. Such simulations could reveal whether the molecule tends to adsorb to the surface of the membrane or partition into the hydrophobic core. The orientation and dynamics of the molecule within the bilayer would be crucial for understanding its potential to cross cell membranes.
Similarly, MD simulations can be used to study the binding of this compound to a model protein. By placing the molecule in the binding site of a protein, the simulation can track the stability of the complex, identify key interacting amino acid residues, and calculate the binding free energy. These studies are instrumental in rational drug design, helping to predict the affinity and selectivity of a compound for a particular biological target. Theoretical investigations on other indazole derivatives have shown their potential to bind to kinase pockets through various interactions like hydrogen bonds and π-π stacking.
No Publicly Available Research Found for "this compound"
Extensive searches for theoretical and computational investigations into the chemical compound This compound have yielded no publicly available scientific literature or data. As of July 2025, there appear to be no published in silico mechanistic studies, including transition state analyses or reaction pathway elucidations, for this specific molecule.
While research exists for structurally related compounds, such as other indazole derivatives and propanoic acid analogues, the unique substitution pattern of a propanoic acid group at the 2-position of a 2H-indazole ring has not been the subject of computational chemical analysis in accessible academic or commercial databases.
This lack of information prevents the construction of a detailed article on its theoretical and computational chemistry as requested. The specific areas of inquiry, namely transition state analysis and reaction pathway elucidation, require dedicated computational studies that have not been reported for this compound.
Further research efforts would be necessary to generate the data required to fulfill the requested article's scope. Such studies would likely involve quantum chemical calculations to model the compound's reactivity, identify transition states for hypothetical reactions, and map out the energetic profiles of potential reaction pathways. Without these foundational computational experiments, any discussion of its reaction mechanisms would be purely speculative.
Preliminary Biological Activity and Target Interaction Studies in Vitro/cell Based
High-Throughput Screening Methodologies for Indazole Derivatives
High-throughput screening (HTS) has been instrumental in identifying the biological potential of various indazole derivatives. nih.gov These automated platforms enable the rapid assessment of large compound libraries against specific biological targets. For instance, HTS campaigns have been employed to screen for indazole-containing compounds as potential enzyme inhibitors. nih.gov
HTS methodologies typically involve the use of fluorescence-based assays, which are favored for their sensitivity and adaptability to automated systems. nih.gov The goal of an HTS campaign is often to identify "hits"—compounds that demonstrate a desired biological effect, which then serve as starting points for further medicinal chemistry optimization. researchgate.net For example, a series of 3-benzylindazole analogues were identified as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8) through an HTS campaign that sampled the Merck compound collection. nih.gov
In Vitro Enzyme Inhibition Studies of Indazole Analogs
A significant area of research for indazole derivatives has been their potential as enzyme inhibitors. Various in vitro assays have been utilized to characterize their inhibitory activity against a range of enzymes implicated in disease.
Detailed kinetic analyses are crucial to understanding the mechanism by which a compound inhibits an enzyme. While specific kinetic data for 2-(2H-indazol-2-yl)propanoic acid is not available, studies on related compounds illustrate the methodologies used. These analyses typically determine parameters such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by half.
For example, in studies of 1H-indazole derivatives as inhibitors of pan-Pim kinases, in vitro assays revealed IC₅₀ values in the nanomolar range for the most potent compounds. nih.gov Similarly, a series of 1H-indazole derivatives designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) were evaluated, with the most active inhibitor showing IC₅₀ values in the low micromolar range against FGFR1-3. nih.gov
Research has identified several specific enzyme targets for various indazole derivatives. These findings highlight the diverse therapeutic potential of this class of compounds.
For instance, certain 2,3-diphenyl-2H-indazole derivatives have been evaluated for their in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.comnih.gov In another study, a series of 3-substituted 1H-indazoles were investigated for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion in cancer. nih.gov The most potent derivatives in this series exhibited IC₅₀ values in the nanomolar range. nih.gov
Furthermore, high-throughput screening led to the identification of indazole derivatives as potent activators of Sirtuin 1 (SIRT1), an enzyme involved in cellular regulation. nih.gov Other research has focused on indazole derivatives as inhibitors of epidermal growth factor receptor (EGFR) kinase and anaplastic lymphoma kinase (ALK), both of which are important targets in cancer therapy. nih.gov
Below is a table summarizing the enzyme inhibitory activity of selected indazole derivatives:
| Compound Class | Enzyme Target | Reported IC₅₀ Values |
| 1H-Indazole Derivatives | pan-Pim kinases | 0.4 - 1.1 nM nih.gov |
| 1H-Indazole Derivatives | FGFR1-3 | 0.8 - 4.5 µM nih.gov |
| 3-Substituted 1H-Indazoles | IDO1 | 720 - 770 nM nih.gov |
| 1H-Indazole Derivatives | EGFR Kinase | 5.3 - 8.3 nM nih.gov |
| 3-Aminoindazole Derivatives | ALK | 12 nM nih.gov |
| 3-Benzylindazole Analogues | CDK8 | 53 nM nih.gov |
This table presents data for various indazole derivatives and not specifically for this compound.
Receptor Binding Assays for Indazole Analogs
In addition to enzyme inhibition, indazole derivatives have been investigated for their ability to bind to various cellular receptors. Receptor binding assays are essential for characterizing the interaction between a ligand (the compound) and its receptor.
The characterization of ligand-receptor interactions provides insights into the structural requirements for binding and the potential downstream effects of the compound. For example, some 1H-indazole derivatives have been identified as orally bioavailable estrogen receptor (ER) degraders. nih.gov These compounds were developed based on structure-activity relationship (SAR) studies of a triphenylalkene scaffold. nih.gov
Binding affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), is a measure of the strength of the interaction between a ligand and its receptor. While specific binding affinity data for this compound is not available, studies on related compounds provide examples of how this is determined.
For instance, an N-(adamantyl)indazole derivative was shown to have higher agonistic activity towards the cannabinoid 2 receptor (CB₂R) over the cannabinoid 1 receptor (CB₁R), with reported EC₅₀ values (a measure of potency) of 0.086 µM and 17.1 µM, respectively. nih.gov
Cell-Based Assays for Preliminary Biological Responses (excluding human efficacy/safety)
Cellular Permeability and Distribution Studies
To provide a more quantitative estimation, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can be employed. These computational tools utilize a compound's structure to forecast its pharmacokinetic properties. For this compound and its close structural analog, indazol-2-yl-acetic acid, computed properties that influence permeability are presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Topological Polar Surface Area (Ų) |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | 1.5 | 63.3 |
| Indazol-2-yl-acetic acid | C₉H₈N₂O₂ | 176.17 | 1.1 | 63.3 |
| Note: LogP (a measure of lipophilicity) and Topological Polar Surface Area (TPSA) are key predictors of cell membrane permeability. Higher LogP and lower TPSA values are generally associated with increased permeability. Data is based on computational predictions. |
These in silico predictions suggest that both this compound and indazol-2-yl-acetic acid possess physicochemical properties that are generally favorable for passive diffusion across cell membranes. However, experimental validation using cell-based assays, such as the Caco-2 permeability assay, would be necessary to confirm these predictions.
Pathway Perturbation Analysis in Cellular Models
Specific studies detailing the perturbation of cellular pathways by this compound have not yet been published. The broader family of indazole derivatives, however, has been shown to interact with a wide range of biological targets and pathways. nih.gov For instance, various indazole-containing compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. nih.gov
Derivatives of indazole have demonstrated activity against kinases such as Janus kinase (JAK), Aurora kinases, and vascular endothelial growth factor receptor (VEGFR). nih.gov For example, some indazole-3-carboxamide derivatives have been found to be potent inhibitors of human glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Additionally, certain indazole carboxylic acids have been investigated for their antispermatogenic activity. nih.gov These findings suggest that the indazole scaffold can be directed to a variety of cellular targets. Future research, including high-throughput screening and mechanism-of-action studies, will be required to elucidate the specific pathways modulated by this compound.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Design Principles for SAR Exploration
While specific SAR studies for derivatives of this compound are not yet available, the design principles for exploring the SAR of indazole derivatives are well-established from research on other classes of these compounds. A common strategy involves the systematic modification of different positions on the indazole ring and the functional groups attached to it.
For the this compound scaffold, key areas for SAR exploration would include:
The Propanoic Acid Side Chain: The length and branching of the alkyl chain, as well as the nature of the acidic group (e.g., replacement of the carboxylic acid with bioisosteres like tetrazoles), could significantly impact activity and selectivity. Amide analogues of similar compounds have been shown to be inactive in some contexts. youtube.com
The Indazole Ring: Substitution at various positions (e.g., C3, C5, C6) of the indazole nucleus with different chemical moieties (e.g., halogens, alkyl, alkoxy, or aryl groups) can modulate the electronic properties and steric profile of the molecule, leading to changes in biological activity. For example, in a series of indole (B1671886) acetic acid derivatives, substitution at the 5-position with groups like methoxy (B1213986) or fluoro was found to be more active than the unsubstituted analogue. youtube.com
The N-2 Position: While the focus here is on N-2 substituted indazoles, comparison with N-1 isomers is a crucial aspect of SAR studies, as the position of the substituent on the pyrazole (B372694) part of the indazole ring can dramatically alter biological activity.
Correlation of Structural Motifs with Biological Response
From studies on other indazole derivatives, several correlations between structural features and biological responses have been established. For instance, in a series of 2-phenyl-2H-indazole derivatives with antiprotozoal activity, the nature and position of substituents on the phenyl ring were found to be critical for potency. researchgate.net
In the context of kinase inhibition, specific substitutions on the indazole ring have been shown to be crucial for binding to the target protein. For example, in a series of Aurora kinase inhibitors, a carboxylic acid group on a substituent was found to form a key hydrogen bond with the protein, contributing significantly to its potency. nih.gov The table below summarizes some general SAR observations from studies on various indazole derivatives, which could inform future studies on this compound.
| Scaffold/Series | Structural Modification | Observed Biological Response | Reference |
| Indole Acetic Acid Derivatives | Replacement of the carboxyl group with other acidic functionalities | Decreased activity | youtube.com |
| Indole Acetic Acid Derivatives | Methyl group at the 2-position | More active than aryl substituted analogues | youtube.com |
| 1H-Indazole-3-carboxamides | Methoxy group at the 5-position of the indazole ring | Higher GSK-3 inhibitory activity compared to methyl substitution | nih.gov |
| Indazole–pyrimidine derivatives | Introduction of hydrogen bond-forming groups (amide, sulfonamide) | Enhanced VEGFR-2 inhibitory activity | nih.gov |
These examples highlight the importance of systematic structural modifications to optimize the biological activity of indazole-based compounds. Future SAR studies on this compound will be essential to determine the specific structural requirements for its potential biological effects.
Analytical Method Development for 2 2h Indazol 2 Yl Propanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful technique for separating and analyzing complex mixtures. For a compound like 2-(2H-indazol-2-yl)propanoic acid, which possesses a chiral center and a chromophore, various chromatographic methods can be employed.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable approach for its quantification and purity assessment.
A typical RP-HPLC method for a compound of this nature would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The acidic nature of the propanoic acid moiety necessitates the use of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a pH below the pKa of the carboxylic acid) to ensure the compound is in its neutral form, leading to better retention and peak shape.
Detection is typically achieved using a UV detector, as the indazole ring system is expected to exhibit strong UV absorbance. Based on the UV spectra of related indazole derivatives, a detection wavelength in the range of 230-280 nm would likely be optimal.
Table 1: Representative HPLC Method Parameters for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | 3-7 minutes |
This table presents a hypothetical but representative set of starting parameters for the HPLC analysis of this compound, based on methods for structurally similar compounds.
Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the method is suitable for its intended purpose.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester. Another effective method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.
Table 2: Proposed GC Method with Derivatization for this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 50-400 m/z |
This table outlines a plausible GC-MS method for the analysis of this compound following derivatization. The parameters are based on general methods for the GC analysis of derivatized carboxylic acids.
Chiral Chromatography for Enantiomeric Separation
The presence of a chiral center at the alpha-position of the propanoic acid moiety means that this compound exists as a pair of enantiomers. The separation and quantification of individual enantiomers are often critical in pharmaceutical development. Chiral chromatography is the most common technique for this purpose.
Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective for the resolution of 2-arylpropionic acids (profens), which are structurally analogous to the target compound. The mobile phase in chiral HPLC is often a mixture of a non-polar organic solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.
Alternatively, an indirect method can be employed where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Value |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
This table provides a representative example of a chiral HPLC method suitable for the enantiomeric separation of compounds like this compound, based on established methods for profens.
Spectrophotometric Methods for Detection and Quantification
Spectrophotometric methods are valuable for the rapid detection and quantification of analytes and are based on the absorption or emission of light.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and cost-effective technique for the quantification of compounds that contain a chromophore. The indazole ring in this compound is a strong chromophore, making this technique highly suitable for its analysis.
To determine the optimal wavelength for quantification (λmax), a UV-Vis spectrum of the compound in a suitable solvent (e.g., methanol or ethanol) would be recorded. Based on studies of other 2-substituted indazole derivatives, the λmax is expected to be in the ultraviolet region. A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This allows for the quantification of the compound in unknown samples by measuring their absorbance and interpolating the concentration from the calibration curve.
Table 4: Expected UV-Visible Spectroscopic Data
| Parameter | Expected Value |
| Solvent | Methanol |
| λmax 1 | ~230 nm |
| λmax 2 | ~275 nm |
| Molar Absorptivity (ε) | Dependent on the specific λmax and would need to be experimentally determined. |
This table presents expected UV-Visible spectroscopic characteristics for this compound based on data for related indazole compounds. The exact values require experimental verification.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. Many indazole derivatives are known to be fluorescent, exhibiting emission spectra upon excitation at a suitable wavelength. The fluorescence properties are often dependent on the substitution pattern and the solvent environment.
To develop a fluorescence-based method, the excitation and emission spectra of this compound would first need to be recorded to determine the optimal excitation and emission wavelengths. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range, allowing for the creation of a calibration curve for quantitative analysis. The high sensitivity of fluorescence spectroscopy could be advantageous for the detection of trace amounts of the compound.
Table 5: Hypothetical Fluorescence Spectroscopy Parameters
| Parameter | Hypothetical Value |
| Solvent | Ethanol |
| Excitation Wavelength (λex) | ~280 nm |
| Emission Wavelength (λem) | ~350 nm |
| Quantum Yield (Φ) | To be determined experimentally. |
This table provides a hypothetical set of fluorescence parameters for this compound, extrapolated from the known properties of other fluorescent indazole derivatives. Experimental measurement is necessary to confirm these values.
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) coupled with chromatographic separation techniques offers unparalleled sensitivity and selectivity for the analysis of this compound. These methods are crucial for determining trace levels of the compound in various matrices and for identifying its metabolic products in non-human, in vitro systems.
LC-MS/MS for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the ultra-trace quantification of this compound. The high selectivity of tandem mass spectrometry, operating in multiple reaction monitoring (MRM) mode, allows for the precise measurement of the target analyte even in complex sample matrices, minimizing interferences.
Methodology and Findings:
While specific validated methods for this compound are not widely published, established protocols for related indazole and imidazole (B134444) derivatives provide a strong framework for method development. nih.govmdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically employed for separation. mdpi.comwiley.com A reversed-phase C18 column is commonly used, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate buffer) and an organic solvent like methanol or acetonitrile. nih.govwiley.comresearchgate.net Gradient elution is generally preferred to achieve optimal separation from matrix components and potential isomers. wiley.comnih.gov
For detection, a triple quadrupole mass spectrometer operating with an electrospray ionization (ESI) source in positive ion mode is standard for this class of compounds. mdpi.comnih.gov The protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole would generate specific product ions, which are then monitored by the third quadrupole. The transition from the precursor ion to the most abundant and specific product ion is used for quantification, while a second transition can be used for confirmation.
Method validation for similar compounds demonstrates excellent linearity (R² > 0.99) over a range of concentrations. nih.gov Limits of detection (LOD) and limits of quantification (LOQ) are typically in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, making it suitable for trace analysis. nih.govresearchgate.net
| Parameter | Condition/Value |
|---|---|
| Chromatography System | UHPLC |
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Typical LOQ | 0.04 - 4 ng/mL nih.gov |
| Linearity (R²) | > 0.99 nih.gov |
| Recovery | 80.1% - 119.8% researchgate.net |
GC-MS for Metabolite Profiling (in vitro, non-human)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification of metabolites of this compound following in vitro incubation with systems like liver microsomes. mdpi.com This technique is particularly effective for identifying volatile and semi-volatile metabolites after appropriate sample preparation.
Methodology and Findings:
For metabolite profiling, this compound would be incubated with a non-human liver microsomal preparation (e.g., from rat or mouse liver) along with necessary cofactors such as NADPH. Following the incubation period, the reaction is quenched, and the metabolites are extracted from the matrix, often using liquid-liquid extraction or solid-phase extraction.
Due to the polar nature of the carboxylic acid group and potential hydroxylated metabolites, derivatization is a critical step prior to GC-MS analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), is a common approach to increase the volatility and thermal stability of the analytes. researchgate.net
The derivatized extract is then injected into a GC-MS system. The GC separates the parent compound from its metabolites based on their boiling points and interaction with the capillary column (e.g., a DB-5ms or similar non-polar column). mdpi.com As compounds elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectra provide characteristic fragmentation patterns that serve as fingerprints for identification. nih.gov By comparing the mass spectra of the peaks in the chromatogram to the parent compound and known metabolic pathways, potential metabolites can be identified. mdpi.com Common metabolic transformations for similar structures include hydroxylation on the indazole ring, oxidation of the alkyl side chain, and cleavage of the propanoic acid group. mdpi.com
| Parameter | Condition/Value |
|---|---|
| Biological System | Non-human liver microsomes (e.g., rat) |
| Extraction | Liquid-Liquid or Solid-Phase Extraction |
| Derivatization Agent | BSTFA with 1% TMCS (or other silylating agent) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Mode | Full Scan (for identification) |
| Potential Metabolites | Hydroxylated indazole, Oxidized side-chain products |
Future Directions and Research Opportunities for 2 2h Indazol 2 Yl Propanoic Acid
Unexplored Synthetic Routes for 2-(2H-indazol-2-yl)propanoic acid
The synthesis of this compound presents a unique challenge in regioselectivity, as direct alkylation of the indazole ring often yields a mixture of N-1 and N-2 isomers. While several methods for the synthesis of indazole cores have been established, their application to the specific synthesis of the N-2 substituted propanoic acid derivative, and the exploration of novel, more efficient routes, remains an area ripe for investigation. nih.gov
Future synthetic endeavors could focus on the following unexplored or underexploited strategies:
Late-Stage C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the derivatization of heterocyclic compounds. nih.gov A potential unexplored route could involve the direct C-H alkylation of a pre-formed 2H-indazole with a suitable propanoic acid synthon. This would circumvent the need for pre-functionalized starting materials and could offer a more atom-economical approach.
Novel One-Pot Multi-Component Reactions: While one-pot syntheses for some indazole derivatives exist, designing a novel multi-component reaction that directly yields this compound from simple, commercially available starting materials would be a significant advancement. mdpi.com This could involve, for example, a copper-catalyzed reaction between a substituted o-azidobenzaldehyde, an amine, and a propanoic acid equivalent.
Enantioselective Synthesis: The development of methods for the enantioselective synthesis of chiral derivatives of this compound is a critical unexplored area. This could be achieved through asymmetric catalysis, for instance, by employing a chiral phase-transfer catalyst for the N-alkylation of the indazole ring with a prochiral propanoic acid precursor.
Flow Chemistry Approaches: The use of continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in a flow system could potentially enhance the regioselectivity of the N-2 alkylation.
Novel Derivatization Strategies for Enhanced Specificity
To improve the biological specificity and potency of this compound, novel derivatization strategies are essential. These strategies should focus on modifying the core structure to enhance interactions with specific biological targets while minimizing off-target effects.
Key derivatization opportunities include:
Substitution on the Indazole Ring: The indazole ring offers several positions for substitution. Introducing small, electron-donating or electron-withdrawing groups at the C-3, C-4, C-5, C-6, or C-7 positions could significantly modulate the electronic properties and steric profile of the molecule, leading to enhanced binding affinity and specificity for a target protein. Regioselective C-3 lithiation of an N-2 protected indazole is a known method that could be exploited for this purpose. researchgate.net
Modification of the Propanoic Acid Side Chain: The propanoic acid moiety is a key feature for potential interactions with biological targets. Esterification to produce prodrugs with altered pharmacokinetic properties, or amidation to introduce new hydrogen bonding donors and acceptors, could lead to derivatives with improved specificity. The introduction of functional groups like an oxime, which has been shown to enhance the antiproliferative activity in other propanoic acid derivatives, presents a promising avenue. nih.gov
Bioisosteric Replacement: The carboxylic acid group of the propanoic acid side chain could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid. Such modifications can alter the pKa of the molecule and its ability to interact with target proteins, potentially leading to improved potency and pharmacokinetic properties.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling techniques can provide invaluable insights into the potential biological activity and interaction mechanisms of this compound and its derivatives, thereby guiding and accelerating the research process.
Future computational studies could focus on:
Target Identification and Validation: In silico screening of this compound against libraries of known protein structures can help to identify potential biological targets. researchgate.netnih.gov Molecular docking and molecular dynamics simulations can then be used to predict the binding affinity and mode of interaction with these targets, providing a rational basis for subsequent in vitro testing.
Structure-Activity Relationship (SAR) Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound derivatives. These models can help to identify the key structural features that are responsible for biological activity and can be used to predict the activity of novel, yet-to-be-synthesized compounds.
ADMET Prediction: Computational models can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic and safety profiles.
Integration of this compound into Chemical Biology Probes
Chemical biology probes are essential tools for dissecting complex biological processes. By functionalizing this compound with reporter groups, it can be transformed into a powerful probe to study its biological targets and mechanism of action.
Potential strategies for developing chemical biology probes include:
Fluorescent Labeling: The attachment of a fluorescent dye, such as a BODIPY or a cyanine (B1664457) dye, to the this compound scaffold would enable the visualization of its subcellular localization and interaction with its biological targets using fluorescence microscopy. nih.gov The linker used to attach the fluorophore would need to be carefully chosen to avoid disrupting the binding of the core molecule to its target.
Affinity-Based Probes: The synthesis of biotinylated or photo-affinity labeled derivatives of this compound would facilitate the identification and isolation of its binding partners from complex biological samples. This would be a crucial step in target deconvolution and understanding its mechanism of action.
Click Chemistry Handles: The introduction of a "clickable" functional group, such as an alkyne or an azide (B81097), onto the this compound structure would allow for its facile conjugation to a wide range of reporter molecules or solid supports using click chemistry. This modular approach would provide a versatile platform for the development of a variety of chemical biology tools.
Emerging Biological Targets for In Vitro Investigation (excluding human relevance)
The investigation of the biological activity of this compound is not limited to human-related targets. Exploring its effects on non-human organisms and biological systems can reveal novel mechanisms of action and potential applications in areas such as agriculture and veterinary medicine.
Emerging non-human biological targets for in vitro investigation include:
Protozoan Parasites: Indazole derivatives have shown promise as antiprotozoal agents. researchgate.net The evaluation of this compound against a panel of protozoan parasites, such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, could lead to the discovery of new therapeutic agents for parasitic diseases in animals. researchgate.net
Pathogenic Fungi and Yeasts: The antifungal activity of this compound against important plant and animal pathogens, such as Candida albicans and various species of Aspergillus and Fusarium, warrants investigation. researchgate.net Its potential to inhibit fungal growth could have applications in crop protection and the treatment of fungal infections in animals.
Bacterial Pathogens: Propionic acid is known to have antimicrobial activity against certain bacteria, such as Salmonella. najah.edu It would be of interest to investigate whether this compound exhibits enhanced or selective antibacterial activity against a range of bacterial pathogens relevant to animal health and food safety.
Plant Signaling Pathways: The structural similarity of this compound to certain plant hormones and signaling molecules suggests that it could potentially modulate plant growth and development. Investigating its effects on plant cell cultures or seedlings could uncover novel applications as a plant growth regulator.
Q & A
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Solution :
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
